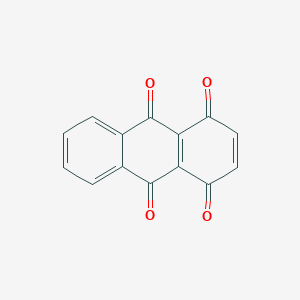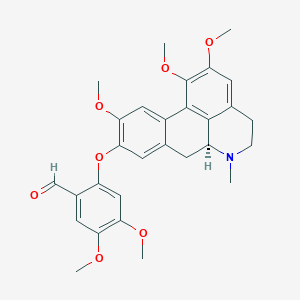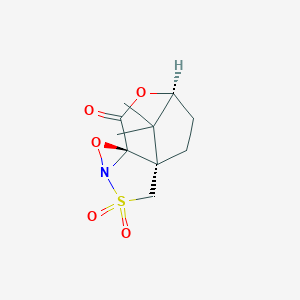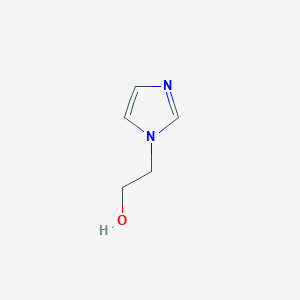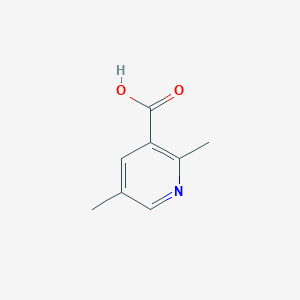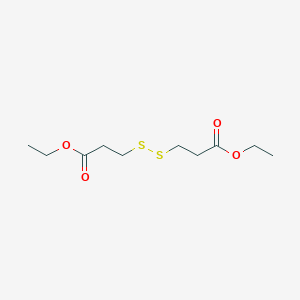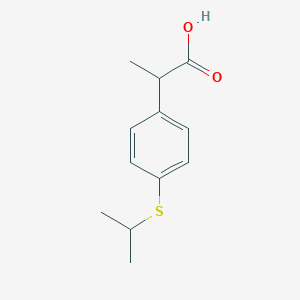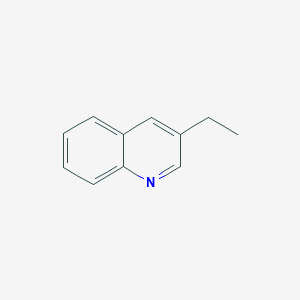
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate, commonly known as HTMA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicine, and agriculture. HTMA is a chiral molecule that possesses two enantiomers, namely (R)-HTMA and (S)-HTMA.
Wissenschaftliche Forschungsanwendungen
HTMA has been studied extensively for its potential applications in various fields. In material science, HTMA has been used as a surfactant for the synthesis of nanoparticles, such as silver and gold nanoparticles. HTMA has also been used as a stabilizer for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the synthesis of coordination polymers.
In medicine, HTMA has been studied for its potential use as a drug delivery vehicle. HTMA can form self-assembled micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. HTMA has also been studied for its antimicrobial properties and its potential use as a disinfectant.
In agriculture, HTMA has been studied for its potential use as a plant growth regulator. HTMA can enhance the growth of crops and improve their resistance to stress factors, such as drought and salinity.
Wirkmechanismus
The mechanism of action of HTMA is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with other molecules. HTMA can interact with polar and nonpolar molecules, which makes it a versatile molecule for various applications.
Biochemical and Physiological Effects:
HTMA has been found to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications. HTMA has been shown to have low cytotoxicity and hemolytic activity, which are important factors for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
HTMA has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility. HTMA can be used in a wide range of applications, from material science to medicine. However, HTMA also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of HTMA. One area of research is the development of new synthesis methods for HTMA and its derivatives. Another area of research is the exploration of new applications for HTMA, such as its potential use in catalysis and energy storage. Additionally, more research is needed to fully understand the mechanism of action of HTMA and its effects on biological systems.
Synthesemethoden
The synthesis of HTMA involves the reaction of (R)-beta-alanine with 2,4-dihydroxy-3,3-dimethylbutyraldehyde, followed by the addition of 2-hydroxyethyltrimethylammonium chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
10030-88-3 |
|---|---|
Molekularformel |
C14H30N2O6 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |
InChI-Schlüssel |
HXCGBBALZREMAS-FJXQXJEOSA-M |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Andere CAS-Nummern |
10030-88-3 |
Synonyme |
2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



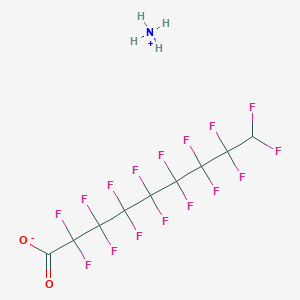
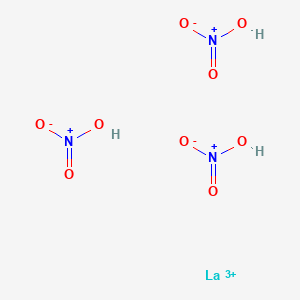
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
